3-hydroxy-2-[(2-hydroxy-6-oxo-1-cyclohexen-1-yl)(4-hydroxyphenyl)methyl]-2-cyclohexen-1-one
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Overview
Description
2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) is a compound of significant interest in the field of organic chemistry This compound is known for its unique structure, which includes two cyclohexene rings connected by a benzylidene bridge, each bearing hydroxyl groups
Preparation Methods
The synthesis of 2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) typically involves a Knoevenagel condensation reaction. This reaction is carried out by condensing aromatic aldehydes with 1,3-cyclohexanediones under basic conditions. Various catalysts can be used to facilitate this reaction, including silica-diphenic acid, KF/Al2O3, SmCl3, L-lysine, CaCl2, HClO4-SiO2, zirconium oxychloride/sodium amide, I2, FeCl3.6H2O/TMSCl/[bmim][BF4], and cetyltrimethyl ammonium bromide . The reaction conditions are generally mild, and the yields are high, making this method efficient and eco-friendly.
Chemical Reactions Analysis
2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various xanthenes and acridinedione derivatives . In biology and medicine, it exhibits significant biological activities such as antiviral, antibacterial, antioxidant, and lipoxygenase inhibition . These properties make it a potential candidate for the development of therapeutic agents against various diseases, including dermatological disorders, asthma, and inflammatory processes . In the industrial sector, it is used in the synthesis of complex organic molecules and as a building block for various chemical processes .
Mechanism of Action
The mechanism of action of 2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with target molecules, facilitating its binding and activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its lipoxygenase inhibition activity is due to its interaction with the enzyme’s active site, preventing the formation of pro-inflammatory mediators .
Comparison with Similar Compounds
2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) can be compared with other similar compounds such as 2,2’-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives . These compounds share a similar core structure but differ in the substituents on the aromatic ring. The unique feature of 2,2’-(4-Hydroxybenzylidene)bis(3-hydroxy-2-cyclohexene-1-one) is the presence of the hydroxyl groups on the benzylidene bridge, which enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C19H20O5 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-hydroxy-6-oxocyclohexen-1-yl)-(4-hydroxyphenyl)methyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H20O5/c20-12-9-7-11(8-10-12)17(18-13(21)3-1-4-14(18)22)19-15(23)5-2-6-16(19)24/h7-10,17,20-21,23H,1-6H2 |
InChI Key |
AMDNSKKCLDFWSB-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)O)C3=C(CCCC3=O)O)O |
Canonical SMILES |
C1CC(=C(C(=O)C1)C(C2=CC=C(C=C2)O)C3=C(CCCC3=O)O)O |
Origin of Product |
United States |
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